D-Glucopyranuronic acid
Overview
Description
D-Glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is formed by the oxidation of the primary alcohol group of glucose into a carboxyl group. This compound is found in various plants and animals, often as part of complex polysaccharides such as chondroitin sulfate and hyaluronic acid. D-Glucuronic acid is known for its excellent properties, including anti-oxidation, treatment of liver diseases, and hyperlipidemia .
Synthetic Routes and Reaction Conditions:
Chemical Oxidation: The most common method for producing D-Glucuronic acid involves the oxidation of starch using concentrated nitric acid under high pressure.
Polysaccharide Hydrolysis: This method involves the hydrolysis of polysaccharides containing D-Glucuronic acid units.
Biological Catalysis: This environmentally friendly method uses biocatalysts such as single enzymes, multi-enzyme cascades, whole cell catalysis, and co-culture systems.
Industrial Production Methods:
Chemical Synthesis: Traditional methods include natural extraction and chemical synthesis, which are becoming less favored due to inefficiency and environmental concerns.
Biocatalysis: This method is gaining popularity due to its high efficiency and environmental friendliness.
Types of Reactions:
Oxidation: D-Glucuronic acid can undergo oxidation to form various derivatives.
Reduction: It can be reduced to form glucuronic acid derivatives.
Substitution: D-Glucuronic acid can participate in substitution reactions to form glucuronides.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidation.
Reducing Agents: Various reducing agents can be used to convert D-Glucuronic acid into its reduced forms.
Major Products:
Scientific Research Applications
D-Glucuronic acid has a wide range of applications in various fields:
Chemistry: It is used as a precursor for synthesizing other important compounds such as ascorbic acid and glucosamine.
Medicine: It has applications in treating liver diseases and hyperlipidemia.
Mechanism of Action
D-Glucuronic acid exerts its effects through various mechanisms:
Anti-inflammatory and Antibacterial Effects: D-Glucuronic acid has properties that help reduce inflammation and combat bacterial infections.
Moisturizing and Biocompatibility: As a component of hyaluronic acid, it helps in retaining moisture and is compatible with human tissues.
Comparison with Similar Compounds
Galacturonic Acid: Similar to D-Glucuronic acid but derived from galactose.
Mannuronic Acid: Another uronic acid derived from mannose.
Iduronic Acid: Found in dermatan sulfate and heparin, derived from idose.
Uniqueness of D-Glucopyranuronic acid:
Versatility: D-Glucuronic acid is involved in various biological processes, including detoxification and structural integrity of tissues.
Wide Range of Applications: It is used in multiple industries, from pharmaceuticals to cosmetics.
Environmental Friendliness: The biocatalytic production methods of D-Glucuronic acid are more environmentally friendly compared to traditional chemical synthesis.
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
Record name | D-Glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-16-5 | |
Record name | D-Glucopyranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucopyranuronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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